2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
Description
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a benzamide derivative featuring a thioxanthenone scaffold substituted at the 2-position with a benzamide group containing a chlorine atom. The compound’s structure integrates a planar thioxanthenone core (a tricyclic system with a sulfur atom and ketone group) and a benzamide moiety, which may confer unique electronic and steric properties. It is cataloged under multiple synonyms, including MLS000546469 and ZINC4693982, and is supplied by several manufacturers for research purposes .
Properties
IUPAC Name |
2-chloro-N-(9-oxothioxanthen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2S/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-18-15(11-12)19(23)14-6-2-4-8-17(14)25-18/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNFHTMLVHWAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 9-oxo-9H-thioxanthene-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects on Conformation : In N3CP2CBA, the ortho-chloro group on the benzoyl ring induces a syn conformation of the C=O bond relative to the chlorine, while the meta-chloro on the aniline ring forces an anti conformation of the N–H bond . In contrast, N23DCP2CBA exhibits mixed syn/anti conformations due to steric clashes from multiple chlorine substituents, leading to varied dihedral angles (12.30°–7.25° between aromatic rings) .
- Hydrogen Bonding : Chlorinated benzamides form distinct hydrogen-bonded networks. For example, N3CP2CBA forms linear chains via N–H⋯O interactions, whereas N23DCP2CHA incorporates N–H⋯Cl bonds, enhancing lattice stability .
- Thioxanthenone vs.
Biological Activity
2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C20H12ClNO2S, and it has a molecular weight of 365.83 g/mol. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is synthesized from starting materials such as 2-chlorobenzoyl chloride and 9-oxo-9H-thioxanthene-2-amine. The synthesis typically involves organic solvents like dichloromethane or toluene under controlled conditions, followed by purification methods such as recrystallization or column chromatography.
The biological activity of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound may modulate the activity of specific targets, leading to significant cellular effects. Research indicates that it can influence pathways related to cell signaling and metabolic processes.
In Vitro Studies
In vitro studies have shown that this compound exhibits various biological activities:
- Antiproliferative Effects: It has been tested against several cancer cell lines, demonstrating potential antiproliferative effects. The mechanism involves the induction of apoptosis in malignant cells.
- Enzyme Inhibition: The compound has been assessed for its ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme linked to phospholipid metabolism. Inhibition of LPLA2 can lead to reduced phospholipid accumulation in lysosomes, which is relevant in drug-induced phospholipidosis .
Comparative Analysis
To understand the biological activity of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide in context, it can be compared with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Carboxymethoxythioxanthone | Thioxanthene derivative | Anticancer properties; induces apoptosis |
| N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide | Photoinitiator | Used in polymerization; distinct applications |
| Ambroxol | Mucolytic agent | Enhances mucociliary clearance; anti-inflammatory |
Case Studies
- Cancer Cell Line Study : A study evaluated the effect of 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- LPLA2 Inhibition Study : Another investigation focused on the inhibition of LPLA2 by this compound using a substrate-based assay. The results showed significant inhibition at micromolar concentrations, indicating its potential role in managing conditions associated with lipid metabolism disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
